rac-(1R,2S)-2-phenoxycyclopentan-1-amine hydrochloride, cis
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Overview
Description
rac-(1R,2S)-2-phenoxycyclopentan-1-amine hydrochloride, cis: is a chiral compound with significant interest in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-phenoxycyclopentan-1-amine hydrochloride, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . The reaction conditions often require specific solvents and catalysts to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2S)-2-phenoxycyclopentan-1-amine hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
rac-(1R,2S)-2-phenoxycyclopentan-1-amine hydrochloride, cis has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical studies.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which rac-(1R,2S)-2-phenoxycyclopentan-1-amine hydrochloride, cis exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain receptors or enzymes, influencing biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
- rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis
- rac-(1R,2S)-2-fluorocyclohexan-1-amine hydrochloride, cis
- rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamide hydrochloride, cis
Uniqueness: rac-(1R,2S)-2-phenoxycyclopentan-1-amine hydrochloride, cis stands out due to its specific phenoxy group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise stereochemical control and specific interactions with biological targets.
Properties
CAS No. |
842121-54-4 |
---|---|
Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.70 g/mol |
IUPAC Name |
(1R,2S)-2-phenoxycyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H/t10-,11+;/m1./s1 |
InChI Key |
BGYSWNXGAPYEPB-DHXVBOOMSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C1)OC2=CC=CC=C2)N.Cl |
Canonical SMILES |
C1CC(C(C1)OC2=CC=CC=C2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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